2-Bromo-2,2-difluoro-1-(5-methoxy-1-methyl-1H-indol-3-yl)ethan-1-one
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Overview
Description
2-Bromo-2,2-difluoro-1-(5-methoxy-1-methyl-1H-indol-3-yl)ethan-1-one is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound is characterized by the presence of a bromine atom, two fluorine atoms, and a methoxy group attached to an indole ring, making it a unique and versatile molecule for various applications.
Preparation Methods
The synthesis of 2-Bromo-2,2-difluoro-1-(5-methoxy-1-methyl-1H-indol-3-yl)ethan-1-one involves multiple steps, starting from readily available precursors. One common method involves the bromination of 2,2-difluoro-1-(5-methoxy-1-methyl-1H-indol-3-yl)ethan-1-one using bromine or a brominating agent under controlled conditions . The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields .
Chemical Reactions Analysis
2-Bromo-2,2-difluoro-1-(5-methoxy-1-methyl-1H-indol-3-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Bromo-2,2-difluoro-1-(5-methoxy-1-methyl-1H-indol-3-yl)ethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Bromo-2,2-difluoro-1-(5-methoxy-1-methyl-1H-indol-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity . The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets . The exact pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
2-Bromo-2,2-difluoro-1-(5-methoxy-1-methyl-1H-indol-3-yl)ethan-1-one can be compared with other indole derivatives, such as:
2-Bromo-1-(5-methoxy-1-methyl-1H-indol-3-yl)ethan-1-one: Lacks the difluoro substitution, which may affect its biological activity and chemical reactivity.
2,2-Difluoro-1-(5-methoxy-1-methyl-1H-indol-3-yl)ethan-1-one: Lacks the bromine atom, which may influence its binding affinity and selectivity.
5-Methoxy-1-methyl-1H-indole-3-carbaldehyde: A simpler indole derivative with different functional groups, leading to distinct chemical and biological properties.
The uniqueness of this compound lies in its specific combination of substituents, which confer unique chemical and biological properties .
Properties
Molecular Formula |
C12H10BrF2NO2 |
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Molecular Weight |
318.11 g/mol |
IUPAC Name |
2-bromo-2,2-difluoro-1-(5-methoxy-1-methylindol-3-yl)ethanone |
InChI |
InChI=1S/C12H10BrF2NO2/c1-16-6-9(11(17)12(13,14)15)8-5-7(18-2)3-4-10(8)16/h3-6H,1-2H3 |
InChI Key |
PVSRDNVUONSITB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)OC)C(=O)C(F)(F)Br |
Origin of Product |
United States |
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